Cas no 888951-64-2 ((S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole)

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole is a fluorinated indazole derivative featuring a chiral piperidinylmethoxy substituent. This compound is of interest in medicinal chemistry due to its structural complexity and potential as a pharmacophore for targeting central nervous system (CNS) disorders or kinase-related pathways. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the piperidine moiety offers opportunities for further functionalization. Its stereospecific (S)-configuration may confer selectivity in biological interactions. This intermediate is suitable for research in drug discovery, particularly in the development of selective inhibitors or modulators. High-purity grades ensure reproducibility in experimental applications.
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole structure
888951-64-2 structure
Product Name:(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole
CAS No:888951-64-2
MF:C19H19F2N3O
MW:343.37047123909
CID:1029148
PubChem ID:53249878
Update Time:2025-10-28

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole
    • 5-fluoro-1-(2-fluorophenyl)-3-[[(3S)-piperidin-3-yl]methoxy]indazole
    • DTXSID80693111
    • 888951-64-2
    • (S)-5-fluoro-1-(2-fluoro-phenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole
    • JHRTWDXHSXLUJD-ZDUSSCGKSA-N
    • FT-0700735
    • SCHEMBL3152709
    • 5-Fluoro-1-(2-fluorophenyl)-3-{[(3S)-piperidin-3-yl]methoxy}-1H-indazole
    • Inchi: 1S/C19H19F2N3O/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21/h1-2,5-8,10,13,22H,3-4,9,11-12H2/t13-/m0/s1
    • InChI Key: JHRTWDXHSXLUJD-ZDUSSCGKSA-N
    • SMILES: FC1C=CC2=C(C=1)C(=NN2C1C=CC=CC=1F)OC[C@@H]1CNCCC1

Computed Properties

  • Exact Mass: 343.14961856g/mol
  • Monoisotopic Mass: 343.14961856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 39.1Ų

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole Pricemore >>

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Additional information on (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole: A Comprehensive Overview

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (CAS No. 888951-64-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The chemical structure of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole is composed of a fluoro-substituted indazole core, a fluorophenyl group, and a piperidine moiety. These structural elements contribute to its pharmacological properties, making it a promising candidate for various therapeutic applications. The presence of the fluorine atoms enhances the compound's metabolic stability and lipophilicity, which are crucial for its bioavailability and efficacy.

Recent research has focused on the potential of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole as an inhibitor of specific enzymes and receptors. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in the progression of neurodegenerative diseases. The study highlighted the compound's ability to cross the blood-brain barrier, which is essential for targeting central nervous system disorders.

In addition to its neuroprotective properties, (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole has shown promise in cancer research. Preclinical studies have indicated that it can selectively inhibit cancer cell proliferation while sparing normal cells. This selective toxicity is attributed to its ability to modulate specific signaling pathways that are dysregulated in cancer cells. These findings suggest that the compound may have potential as a novel anticancer agent.

The pharmacokinetic profile of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole has also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its therapeutic utility. The compound's high oral bioavailability and long half-life make it suitable for chronic administration in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole in various disease models. Early results from phase I trials have indicated that the compound is well-tolerated by patients, with minimal adverse effects reported. These findings have paved the way for further clinical development and potential approval as a therapeutic agent.

The synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole involves several steps, including the formation of the indazole core, introduction of the fluorine substituents, and attachment of the piperidine moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercial viability.

In conclusion, (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (CAS No. 888951-64-2) represents a promising candidate in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique chemical structure, favorable pharmacological properties, and promising preclinical data make it an exciting area of ongoing research. As clinical trials continue to advance, this compound has the potential to significantly impact patient outcomes and improve quality of life.

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